molecular formula C15H22N2O4S2 B4443669 1-Ethylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole

1-Ethylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole

Cat. No.: B4443669
M. Wt: 358.5 g/mol
InChI Key: VOENQASXGYORIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by its unique structure, which includes an indole core substituted with ethylsulfonyl and piperidin-1-ylsulfonyl groups. These modifications impart distinct chemical and biological properties to the molecule.

Preparation Methods

The synthesis of 1-Ethylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Ethylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-Ethylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Ethylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Tryptophan: An essential amino acid with a simpler structure and distinct biological roles.

    Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.

The uniqueness of this compound lies in its specific substitutions, which confer unique chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

1-ethylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S2/c1-2-22(18,19)17-11-8-13-12-14(6-7-15(13)17)23(20,21)16-9-4-3-5-10-16/h6-7,12H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOENQASXGYORIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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